3-Benzyl-5-benzylidene-1,3-oxazolidin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-benzylidene-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .
Industrial Production Methods
Industrial production methods for oxazolidinones, including this compound, often involve optimized synthetic routes to ensure high yields and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-benzylidene-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce simpler oxazolidinone structures .
Scientific Research Applications
3-Benzyl-5-benzylidene-1,3-oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Benzyl-5-benzylidene-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, oxazolidinones inhibit protein synthesis by binding to the bacterial ribosome . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone with potent antibacterial activity.
Tedizolid: Another oxazolidinone used as an antibacterial agent.
Contezolid: A newer oxazolidinone derivative under clinical investigation.
Uniqueness
3-Benzyl-5-benzylidene-1,3-oxazolidin-2-one is unique due to its specific structural features, which contribute to its distinct chemical and biological properties. Its benzyl and benzylidene substituents provide additional sites for chemical modification, enhancing its versatility in synthetic applications .
Properties
CAS No. |
918826-44-5 |
---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-benzyl-5-benzylidene-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H15NO2/c19-17-18(12-15-9-5-2-6-10-15)13-16(20-17)11-14-7-3-1-4-8-14/h1-11H,12-13H2 |
InChI Key |
BCPHNAWBYSLNSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)OC(=O)N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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